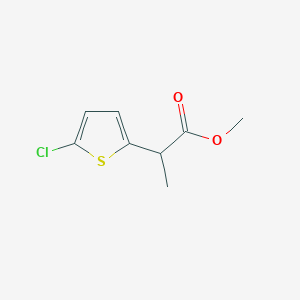
3-(Pyrrolidin-2-YL)pentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolidin-2-YL)pentane-2,4-dione is a compound that features a pyrrolidine ring attached to a pentane-2,4-dione backbone. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely recognized for its significance in medicinal chemistry due to its unique structural and stereochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-2-YL)pentane-2,4-dione typically involves the reaction of pyrrolidine with pentane-2,4-dione under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic addition to the diketone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Pyrrolidin-2-YL)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield pyrrolidine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
3-(Pyrrolidin-2-YL)pentane-2,4-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Pyrrolidin-2-YL)pentane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. This interaction can modulate the activity of the target protein, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2-one: A lactam derivative with similar structural features but different reactivity and biological activity.
Pyrrolidine-2,5-dione: Another derivative with distinct chemical properties and applications.
Prolinol: A hydroxylated pyrrolidine with unique stereochemical properties.
Uniqueness: 3-(Pyrrolidin-2-YL)pentane-2,4-dione stands out due to its combination of the pyrrolidine ring and diketone moiety, which imparts unique reactivity and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
3-pyrrolidin-2-ylpentane-2,4-dione |
InChI |
InChI=1S/C9H15NO2/c1-6(11)9(7(2)12)8-4-3-5-10-8/h8-10H,3-5H2,1-2H3 |
InChI-Schlüssel |
GRECREGGJXUEHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1CCCN1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


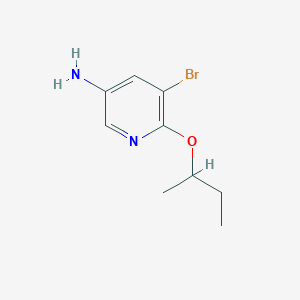

![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)

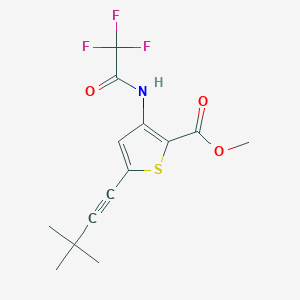
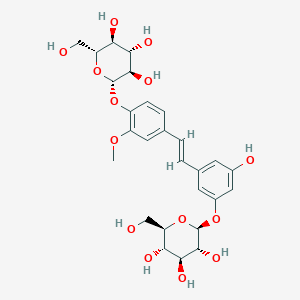
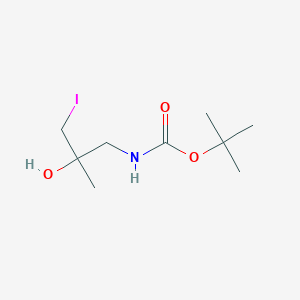
![2-Acetylspiro[4.4]nonan-1-one](/img/structure/B15240562.png)
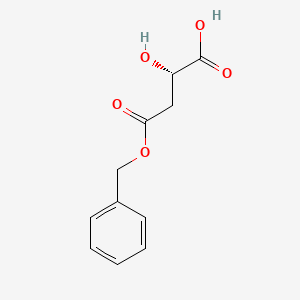
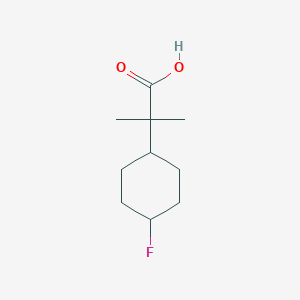
![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid](/img/structure/B15240584.png)
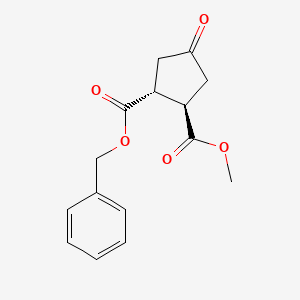
![3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B15240589.png)
